molecular formula C15H9FN4O B8758317 3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Cat. No.: B8758317
M. Wt: 280.26 g/mol
InChI Key: QUEMYIDAYZMJLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C15H9FN4O and its molecular weight is 280.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H9FN4O

Molecular Weight

280.26 g/mol

IUPAC Name

3-(2-fluorophenyl)-1H-triazolo[1,5-a]quinazolin-5-one

InChI

InChI=1S/C15H9FN4O/c16-11-7-3-1-5-9(11)13-14-17-15(21)10-6-2-4-8-12(10)20(14)19-18-13/h1-8,19H

InChI Key

QUEMYIDAYZMJLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C3N2NN=C3C4=CC=CC=C4F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium (0.55 g, 24 mmol) was dissolved in dry ethanol (25 ml) at room temperature under nitrogen. 2-Fluorophenylacetonitrile (1.9 ml, 15 mmol) was added and the orange solution was stirred for 15 min, followed by dropwise addition of a solution of 2-azidobenzoic acid (1.97 g, 12.1 mmol) in diy ethanol (20 ml). The thick, white gel was stirred at room temperature for 45 min then refluxed for 18 h. Solvent was removed by evaporation and water (40 ml) was added. The yellow suspension was acidified with aqueous citric acid (1 M). The precipitate was collected, washed with water and dried in vacuo at room temperature to give 3-(2-fluorophenyl)-1,2,3-triazolo[1,5-α]quinazolin-5-one (3.38 g, 100%) as an off-white powder, m.p. 238-241° C. (DMF). Found: C, 64.33; H, 3.06; N, 20.29. C15H9FN4O requires C, 64.28; H, 3.24; N, 19.99%. δH (360 MHz; DMSO) 7.33-7.38 (2H, m), 7.46-7.55 (1H, m), 7.69-7.73 (2H, m), 8.02 (1H, ddd, J=9, 9 and 1), 8.24 (1H, dd, J=8 and 1), 8.38 (1H, d, J=8) and 12.40 (1H, br s); m/z (ES+) 821 (M+H+).
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
1.97 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

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